Gonyautoxin 6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

what is 'Gonyautoxin 6'? this compound (GTX6) is a type of neurotoxin found in the venom of the blue-ringed octopus. It is a potent neurotoxin that acts on the nerve cells by blocking the release of the neurotransmitter acetylcholine. This leads to paralysis of the muscles and can cause respiratory failure, leading to death in extreme cases. the use of 'this compound' this compound is a type of conotoxin, which is a toxin derived from the venom of the cone snail (Conus species). It is a peptide toxin that acts on voltage-gated sodium channels, and is used in scientific research for understanding the structure and function of voltage-gated sodium channels. It has been used to study the effects of toxins on neuronal excitability and synaptic transmission, as well as to investigate the molecular basis of pain. This compound has also been used in drug discovery and development, as it has been shown to be a potential therapeutic agent for the treatment of pain and other neurological disorders. the chemistry of 'this compound' this compound (GTX6) is a type of conotoxin, a small peptide toxin that is produced by certain species of cone snails. GTX6 is a member of the α-conotoxin family, which are peptides that act as inhibitors of nicotinic acetylcholine receptors. GTX6 specifically targets the α3β2 subtype of the nicotinic acetylcholine receptor, which is involved in the transmission of nerve signals in the nervous system. GTX6 is a powerful neurotoxin, and is used as a tool in neuroscience research to study the structure and function of the nicotinic acetylcholine receptor. GTX6 has also been studied for its potential therapeutic applications, as it could be used to treat certain neurological disorders. the biochemical/physical effects of 'this compound' this compound (GTX6) is a type of neurotoxin found in certain species of marine mollusks, such as the blue-ringed octopus. It is a potent neurotoxin that affects the nervous system. It binds to voltage-gated sodium channels, which prevents the flow of sodium ions into the cell. This disrupts the normal functioning of the nervous system, leading to symptoms such as paralysis, respiratory failure, and death. GTX6 also has the potential to cause cardiac arrhythmias and other cardiovascular effects. Additionally, it can cause gastrointestinal symptoms, such as nausea, vomiting, and diarrhea. the benefits of 'this compound' this compound is a type of toxin found in certain species of marine cone snails. It has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, anti-convulsant, and anti-cancer agent. The most notable benefit of this compound is its potential to provide pain relief without the side effects associated with traditional pain medications. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells and may be useful in treating certain types of neurological disorders. Finally, this compound has been used in the treatment of cardiovascular diseases, such as coronary artery disease and hypertension. the related research of 'this compound' Research related to this compound includes studies of its structure, function, and pharmacological properties. Studies have shown that this compound is a novel neurotoxin that has a high affinity for the nicotinic acetylcholine receptor and is a potent agonist of the receptor. It has also been found to inhibit nicotinic acetylcholine receptor-mediated neurotransmitter release in vitro and to cause muscle paralysis in vivo. Additionally, research has shown that this compound has anticonvulsant, analgesic, and anti-inflammatory properties. Other studies have focused on the potential therapeutic applications of this compound, such as its use as a therapeutic agent for the treatment of neurological disorders, such as epilepsy and chronic pain.

Aplicaciones Científicas De Investigación

Neuromuscular Transmission Effects : GTXs, including Gonyautoxin 6, have been shown to suppress impulse conduction along motor nerves and inhibit end plate potential (EPP), impacting neuromuscular transmission (Chimi, Katsuda, Taba, & Niiya, 1987).

Cardiovascular Implications : Research has demonstrated that GTXs can produce transient arrhythmia and hypotension in rabbits, affecting electrocardiogram intervals (Katsuda, Taba, & Chimi, 1984). These findings suggest potential cardiovascular research applications.

Peripheral Neuromuscular System : GTXs, including this compound, are noted for their inhibitory effects on the peripheral neuromuscular system, particularly in neuromuscular transmission (Taba, Katsuda, & Chimi, 1985).

Synthetic Applications : The synthesis of related compounds like (+)-gonyautoxin 3 aids in preparing other naturally occurring paralytic shellfish poisons and designed analogues (Mulcahy & Du Bois, 2008), hinting at the potential for synthetic chemistry applications involving this compound.

Gastrointestinal Applications : Injections of Gonyautoxin 2/3 into the anal sphincter have been found to cause immediate relaxation and a significant decrease in anal tone (Garrido et al., 2004), indicating potential therapeutic applications for gastrointestinal disorders.

Anal Fissure Treatment : Studies have shown that Gonyautoxin is effective in healing acute and chronic anal fissures, presenting a safe and effective alternative to conventional treatments (Garrido et al., 2007).

Intestinal Permeability : Research indicates that GTX 2/3 epimers permeate the intestine through a paracellular pathway, causing a modest decrease in transepithelial resistance (Torres et al., 2007), which could have implications for drug delivery systems and gastrointestinal research.

Headache Treatment : Gonyautoxin local infiltration has been found safe and effective in treating chronic tension-type headaches, with a significant percentage of patients responding and experiencing immediate pain relief (Lattes et al., 2009).

Biosensor Development : The development of Gonyautoxin 1/4 aptamers for high-affinity and high-specificity detection offers a promising alternative for the rapid detection of this marine biotoxin, which could be adapted for this compound (Gao et al., 2016).

Mecanismo De Acción

Target of Action

Gonyautoxin 6, like other gonyautoxins, primarily targets the voltage-dependent sodium channels in the postsynaptic membrane . These channels play a crucial role in initiating action potentials after the synapse .

Mode of Action

As neurotoxins, gonyautoxins influence the nervous system. This compound can bind with high affinity at site 1 of the α-subunit of the voltage-dependent sodium channels . This binding prevents the initiation of action potentials, thereby impeding nerve impulse propagation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By binding to the sodium channels, it disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This disruption can lead to various downstream effects, including paralysis and other symptoms of paralytic shellfish poisoning .

Pharmacokinetics

It is known that gonyautoxins are naturally produced by certain marine dinoflagellates and can be ingested through consumption of contaminated shellfish . Once ingested, these toxins can cause a human illness called paralytic shellfish poisoning (PSP) .

Result of Action

The binding of this compound to the sodium channels prevents the initiation of action potentials, leading to a disruption in nerve signaling . This can result in symptoms of PSP, which include tingling, numbness, and in severe cases, paralysis . In a clinical setting, the paralyzing effect of this compound has been utilized for pain management, such as in the treatment of chronic anal fissures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of gonyautoxins is associated with dinoflagellate blooms known as "red tides" . The concentration of these toxins can be influenced by factors such as water temperature and nutrient availability . Furthermore, the stability of this compound in acidic solution has been studied, suggesting that pH levels may also influence its action .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

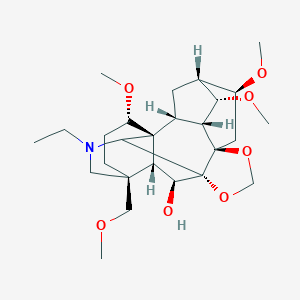

Gonyautoxin 6, like other saxitoxins, has a structure based on the 2,6-diamino-4-methyl-pyrollo[1,2-c]-purin-10-ol skeleton . It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to block the influx of sodium ions, thereby preventing nerve and muscle cells from producing action potentials . This results in a temporary paralysis of muscles .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking neuronal transmission, which can lead to temporary paralysis of muscles . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to receptor sites on the voltage-gated sodium channel on excitable cells . This blocks the influx of sodium ions, preventing nerve and muscle cells from producing action potentials . This results in a temporary paralysis of muscles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, total remission of acute and chronic anal fissures were achieved within 15 and 28 days respectively . Ninety-eight percent of the patients healed before 28 days with a mean time healing of 17.6 ± 9 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving total knee arthroplasty, all patients successfully responded to the pain control when a total dose of 40 mg of Gonyautoxin was administered during the operation .

Transport and Distribution

This compound is taken up by shellfish and undergoes bioaccumulation . The transport and distribution of this compound within cells and tissues are likely facilitated by this process, although specific transporters or binding proteins have not been identified.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Gonyautoxin 6 can be achieved through a multi-step process involving the conversion of several starting materials.", "Starting Materials": [ "2,6-dimethylphenol", "1,3-dimethyl-2-nitrobenzene", "triethylamine", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "acetic anhydride", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Nitration of 2,6-dimethylphenol with 1,3-dimethyl-2-nitrobenzene in the presence of triethylamine to form 2,6-dimethyl-4-nitrophenol", "Step 2: Reduction of 2,6-dimethyl-4-nitrophenol with hydrogen peroxide and sodium hydroxide to form 2,6-dimethyl-4-aminophenol", "Step 3: Acetylation of 2,6-dimethyl-4-aminophenol with acetic anhydride and acetic acid to form 2,6-dimethyl-4-acetamidophenol", "Step 4: Cyclization of 2,6-dimethyl-4-acetamidophenol with methanol and concentrated hydrochloric acid to form 11-methoxy-2,6-dimethyl-9H-pyrido[3,4-b]indole", "Step 5: Esterification of 11-methoxy-2,6-dimethyl-9H-pyrido[3,4-b]indole with ethyl acetate and concentrated hydrochloric acid to form Gonyautoxin 6" ] } | |

Número CAS |

82810-44-4 |

Fórmula molecular |

C10H17N7O8S |

Peso molecular |

395.35 g/mol |

Nombre IUPAC |

(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid |

InChI |

InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,12,19-21H,1-3H2,(H,15,18)(H3,11,13,14)(H,22,23,24) |

Clave InChI |

ALRRPAKWGUBPBK-UHFFFAOYSA-N |

SMILES |

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N |

SMILES canónico |

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)O |

Sinónimos |

Gonyautoxin 6; N-Sulfocarbamoylneosaxitoxin; Toxin B 2 from Protogonyaulax |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Gonyautoxin 6 exert its toxic effect?

A: this compound (GTX6), like other saxitoxin congeners, acts as a potent neurotoxin by binding to voltage-gated sodium channels (NaV) in nerve and muscle cells [, , , ]. This binding effectively blocks the passage of sodium ions, disrupting the generation and propagation of action potentials essential for nerve impulse transmission. The downstream effects of this blockage include paralysis, respiratory failure, and in severe cases, death.

Q2: What is the structural characterization of GTX6?

A2: While specific spectroscopic data is not available in the provided excerpts, GTX6 is a N-sulfocarbamoyl toxin derivative within the saxitoxin family. Its structure closely resembles saxitoxin, with the addition of a sulfate group. Determining its exact molecular formula and weight would require further investigation into its specific chemical structure.

Q3: How does the structure of GTX6 relate to its activity compared to other Paralytic Shellfish Toxins (PSTs)?

A: The presence and position of functional groups on the saxitoxin core structure, such as the N-sulfocarbamoyl group in GTX6, significantly influence the binding affinity to NaV channels and thus, the overall toxicity []. For example, the study by [] demonstrates that the N-21 sulfotransferase enzyme SxtN specifically converts saxitoxin to GTX5 but not neosaxitoxin to GTX6. This suggests a specific structure-activity relationship where the enzyme exhibits selectivity for certain substrates. Research on the structure-activity relationship of PSTs helps determine Toxicity Equivalence Factors (TEFs), essential for risk assessment and regulatory purposes [].

Q4: What are the primary sources of GTX6, and how is its presence monitored?

A: GTX6 is primarily produced by marine dinoflagellates, particularly Gymnodinium catenatum [, , ]. These dinoflagellates can cause blooms, leading to the accumulation of GTX6 and other PSTs in shellfish, posing a significant threat to human health through paralytic shellfish poisoning (PSP) [, , ]. Monitoring programs often utilize advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) to detect and quantify GTX6 and other PSTs in shellfish [, ].

Q5: Are there any known instances of resistance to GTX6 or related toxins?

A5: While the provided excerpts don't mention specific resistance mechanisms to GTX6, understanding potential resistance development in marine organisms exposed to PSTs is crucial. Investigating potential resistance mechanisms like mutations in NaV channels targeted by GTX6 or detoxification pathways employed by organisms could be vital areas of future research.

Q6: What are the safety concerns and regulations surrounding GTX6?

A: GTX6, classified as a paralytic shellfish toxin, poses a significant risk to human health. Its presence in shellfish necessitates stringent monitoring and regulations to prevent PSP. While the provided excerpts do not delve into specific regulations, they highlight the need for accurate toxicity assessment through TEFs [], showcasing the importance of safety regulations concerning GTX6 and related toxins in seafood.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)